molecular formula C43H54N4O8 B1424850 4-Davoa CAS No. 60223-75-8

4-Davoa

Cat. No.: B1424850
CAS No.: 60223-75-8
M. Wt: 754.9 g/mol
InChI Key: AHSSAUORHFVUTG-FGYHADRFSA-N
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Description

4-Davoa is a compound that belongs to the family of indole alkaloids. It was first discovered in 2010 by a group of researchers led by Dr. Quan-Bin Han at the South China Botanical Garden. The compound is named after the Davao Oriental province in the Philippines, where the plant Cananga odorata (ylang-ylang) is abundant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Davoa has been achieved through various methods, including extraction from the ylang-ylang plant and chemical synthesis from precursor compounds. One common synthetic route involves the use of dehydrosecodine-type intermediates, which undergo photochemical intramolecular Diels–Alder reactions to form the iboga-type scaffold . This method utilizes mild, neutral conditions at room temperature and UV-LED irradiation to activate the DHP moiety, eliminating the need for external photocatalysts or photosensitizers .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the ylang-ylang plant, followed by purification processes to isolate the compound. Chemical synthesis methods are also employed, particularly when large quantities are required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Davoa undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive in photochemical cycloaddition reactions, such as the [4 + 2] and [2 + 2] cycloadditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various polycyclic scaffolds and derivatives of the iboga-type structure .

Scientific Research Applications

4-Davoa has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex polycyclic scaffolds and natural product analogs.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anti-cancer and anti-inflammatory agent.

    Industry: this compound is used in the fragrance industry due to its association with the ylang-ylang plant.

Mechanism of Action

The mechanism of action of 4-Davoa involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream effects on gene expression and cellular function .

Comparison with Similar Compounds

4-Davoa can be compared with other indole alkaloids, such as ibogaine and voacangine. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . For example:

    Ibogaine: Known for its psychoactive properties and potential use in addiction treatment.

    Voacangine: Studied for its anti-inflammatory and analgesic effects.

This compound is unique due to its specific structural configuration and the range of biological activities it exhibits .

Properties

IUPAC Name

(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N4O8/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)54-4)45(3)35-41(28)15-18-47-16-10-14-40(7-2,34(41)47)36(48)43(35,53)37(49)50/h8-12,14,19-20,25,34-36,44,48,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H,49,50)/t25-,34-,35+,36+,39-,40+,41?,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSAUORHFVUTG-FGYHADRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60223-75-8
Record name 4-O-Deacetylvinblastine-3-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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